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Application Notes: Wet Granulation of Axitinib Tablets

Axitinib is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma [1]. It is

classified as a BCS Class II drug, indicating low solubility and high permeability, which presents a challenge

for formulation scientists aiming to enhance its dissolution and bioavailability [2]. The wet granulation

technique has been successfully employed to develop both immediate-release (IR) and sustained-release

(SR) axitinib tablets, with Quality by Design (QbD) approaches being central to process optimization [2]

[3].

Formulation Components and Experimental Design

The table below summarizes the typical ingredients used in axitinib tablet formulations via wet granulation.

Table 1: Typical Formulation Components for Axitinib Tablets

Component Category Specific Ingredient
Function in
Formulation

Common Amount /
Note

Active
Pharmaceutical

Axitinib (Form IV for IR [3]) Therapeutic agent 1mg, 3mg, 5mg, 7mg
strengths are marketed
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Component Category Specific Ingredient
Function in
Formulation

Common Amount /
Note

Ingredient (API) [3]

Release-Retarding
Polymers

HPMC K4M, HPMC K15M

[2]

Matrix former for

sustained release

Investigated as

independent variables
in DoE [2]

Binder Polyvinylpyrrolidone (PVP
K-30) [2]

Promotes cohesion
of granules

Prepared as a 5% w/w
solution in isopropyl

alcohol [2]

Diluent / Filler Microcrystalline Cellulose

(Avicel PH 101) [2]

Bulks up the tablet

formulation

Added to dry granules

before compression [2]

Lubricant Magnesium Stearate [2] Prevents adhesion

during compression

1% by weight [2]

Granulating Fluid Isopropyl Alcohol [2] Moistens the

powder blend

Solvent for PVP binder

solution [2]

For formulation optimization, a Box-Behnken Design (BBD) with three factors and three levels has been

effectively used. This statistical approach helps in understanding the complex effects of component ratios on

drug release [2].

Table 2: Example Box-Behnken Design for Sustained-Release Formulation [2]

| Independent Variable | Symbol | Levels | | :--- | :--- | :--- | | | | Low (-1) | Medium (0) | High (+1) | | HPMC

K4M | X1 | | | | | HPMC K15M | X2 | | | | | PVP K-30 | X3 | | | | | Dependent Variables (Responses) | | Target

/ Description | | | | Cumulative Drug Release at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) | R1-R10 |

To achieve desired sustained-release profile over 24 hours [2] | | |

Critical Process Parameters for Wet Granulation

The wet granulation process is critical for ensuring uniform content, good flowability, and consistent

compaction. The following workflow details the key unit operations.
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Start: Weighing of Ingredients

Dry Mixing
(Axitinib + Polymers)

Wet Massing
(Add PVP binder solution)

Wet Sieving
(Pass through 16# sieve)

Drying
(Tray drier, 50°C, 30 min)

Sizing & Blending
(Add MCC & Magnesium Stearate)

Compression
(5mm punches, ~9 kN force)
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End: Axitinib Tablets

Click to download full resolution via product page

Diagram 1: Wet Granulation Process Workflow for Axitinib Tablets. This diagram outlines the sequential

unit operations from raw material weighing to final tablet compression, with critical steps like wet massing

and drying highlighted [2].

Detailed Experimental Protocol

This section provides a step-by-step methodology for preparing sustained-release axitinib tablets via wet

granulation, as derived from the literature [2].

Materials and Equipment

Active Ingredient: Axitinib.

Excipients: HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101),
Magnesium Stearate.

Solvent: Isopropyl Alcohol.
Equipment: Analytical balance, mortar and pestle or high-shear mixer, sieves (BSS 16#), tray drier,

rotary tablet press (e.g., 10-station Rimek tablet press), dissolution apparatus (USP apparatus II),
HPLC system for analysis.

Step-by-Step Procedure

Preparation of Binder Solution: Accurately weigh PVP K-30. Dissolve it in a sufficient quantity of
isopropyl alcohol to form a 5% w/w solution. Set aside [2].

Dry Mixing: Weigh axitinib, HPMC K4M, and HPMC K15M according to the experimental design.
Transfer these powders to a glass mortar and pestle (or a suitable mixer) and blend thoroughly for 20

minutes to achieve a homogeneous powder mix [2].
Wet Granulation: Gradually add the PVP binder solution to the dry powder mixture while

continuously mixing. Continue kneading until a coherent wet mass with the desired consistency is
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formed. The endpoint is typically when the mass holds together when squeezed and breaks apart

easily [2].
Wet Sieving: Pass the wet mass through a sieve with a mesh size of 16# (approximately 1.19 mm

aperture) to form uniform, moist granules [2].
Drying: Spread the wet granules evenly on trays and dry in a tray drier at 50°C for about 30 minutes,

or until the granules reach a specified loss on drying (LOD) value, indicating low moisture content [2].
Sizing and Lubrication: Pass the dried granules through a suitable sieve to break up any

aggregates. Transfer the sized granules to a blender. Add the required amounts of microcrystalline
cellulose and magnesium stearate (1% w/w). Blend for a specified time (e.g., 5-10 minutes) to ensure

uniform distribution without over-mixing [2].
Compression: Compress the final blend on a rotary tablet press using 5 mm concave punches. A

compression force of approximately 9 kN can be used as a starting point for all formulations to ensure
consistent tablet hardness [2].

Performance and Optimization

In-Vitro Dissolution Testing

The performance of the developed sustained-release formulations is evaluated using dissolution testing. The

standard conditions, as per one study, are [2]:

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 ml of a suitable buffer (e.g., pH 6.8 phosphate buffer).
Temperature: 37 ± 0.5°C

Paddle Speed: 50-75 rpm
Sampling Times: 1, 2, 4, 6, 8, 10, 12, and 24 hours.

Analysis: Withdraw samples at specified intervals, filter, and analyze the drug concentration using a
validated HPLC or UV method.

The cumulative drug release at different time points serves as the critical response for optimizing the

formulation using the DoE.

Optimization and Data Analysis

Data Fitting and Model Validation: The dissolution data for each run in the BBD is fitted to various
mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas). Analysis of variance
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(ANOVA) is performed to assess the significance of the model and individual factor effects [2].

Establishing Design Space: Based on the statistical model, the impact of HPMC K4M (X1), HPMC
K15M (X2), and PVP (X3) on the drug release profile is quantified. Contour plots and response

surface graphs are generated to visualize the relationship between factors and responses [2].
Selecting the Optimal Formulation: The formulation with a desirability value close to 1 is selected

as the optimum. One study reported an optimized formulation with a desirability of 0.793, which
provided a balance of all target responses, leading to a robust sustained-release profile over 24 hours

[2].

The QbD workflow for developing this formulation is illustrated below.
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Verified Optimal
Formulation
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Diagram 2: QbD-based Workflow for Axitinib Formulation Development. This chart outlines the systematic

approach from defining target product profiles to establishing a control strategy for the optimized

formulation [2].

Conclusion

The wet granulation technique is a robust and versatile method for preparing axitinib tablets. Applying a

QbD framework with tools like the Box-Behnken design allows for a systematic understanding of how

critical formulation variables (like the levels of HPMC K4M, HPMC K15M, and PVP) influence the critical

quality attributes of the tablet, particularly the drug release profile. This methodology leads to the efficient

development of a stable and effective axitinib sustained-release formulation with predictable performance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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granulation-technique-for-axitinib-tablet-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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